molecular formula C14H18O3 B1591818 4-Propanoylphenyl 2,2-dimethylpropanoate CAS No. 120703-45-9

4-Propanoylphenyl 2,2-dimethylpropanoate

Cat. No. B1591818
M. Wt: 234.29 g/mol
InChI Key: CZDYREYTQIPCTK-UHFFFAOYSA-N
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Description

4-Propanoylphenyl 2,2-dimethylpropanoate, also known as 4-propionylphenyl pivalate, is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.3 . The compound is typically a solid and can range in color from white to yellow .


Molecular Structure Analysis

The InChI code for 4-Propanoylphenyl 2,2-dimethylpropanoate is 1S/C14H18O3/c1-5-12(15)10-6-8-11(9-7-10)17-13(16)14(2,3)4/h6-9H,5H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Propanoylphenyl 2,2-dimethylpropanoate is a solid substance that can range in color from white to yellow . It has a molecular weight of 234.3 . The compound’s IUPAC name is 4-propionylphenyl pivalate .

Scientific Research Applications

Synthesis and Characterization

  • Hydrogen Bonding Patterns and DFT Studies : A study by Kant et al. (2014) synthesized and characterized compounds related to 4-Propanoylphenyl 2,2-dimethylpropanoate, focusing on hydrogen bonding patterns. This research contributes to understanding the molecular structure and potential applications in materials science and drug design (Kant, Maiti, Awasthi, & Agarwal, 2014).

Material Properties and Applications

  • Sequence-defined Non-natural Polyphosphates : Al Ouahabi, Charles, and Lutz (2015) explored the synthesis of non-natural sequence-encoded polymers using phosphoramidite chemistry, which has implications for the design of information-containing macromolecules and could have applications in data storage and nanotechnology (Al Ouahabi, Charles, & Lutz, 2015).

Chemical Transformations and Organic Synthesis

  • Olefination of N,N-dimethylbenzylamines : Cai et al. (2007) developed a method for highly regioselective olefination of substituted N,N-dimethylbenzylamines, which can further transform into valuable compounds such as 3-(2'-tolyl)propanoic acid derivatives. This work contributes to synthetic organic chemistry by providing a novel pathway for the synthesis of complex molecules (Cai, Fu, Li, Wan, & Shi, 2007).

Catalysis and Reaction Mechanisms

  • Rhodium(I)-catalyzed Carboxylation : Ukai et al. (2006) reported on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, offering a green and efficient method for preparing functionalized carboxylic acids. This work has implications for catalysis and sustainable chemistry, demonstrating a novel application of CO2 in organic synthesis (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . Specific hazard statements associated with the compound include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(4-propanoylphenyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-5-12(15)10-6-8-11(9-7-10)17-13(16)14(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDYREYTQIPCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598186
Record name 4-Propanoylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propanoylphenyl 2,2-dimethylpropanoate

CAS RN

120703-45-9
Record name 4-Propanoylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propanoylphenyl 2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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